molecular formula C8H10N2O2 B2644061 3-aminophenyl N-methylcarbamate CAS No. 25635-94-3

3-aminophenyl N-methylcarbamate

Cat. No.: B2644061
CAS No.: 25635-94-3
M. Wt: 166.18
InChI Key: HYJYKSOOVKZGKW-UHFFFAOYSA-N
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Description

3-Aminophenyl N-methylcarbamate is a carbamate derivative primarily recognized for its pesticidal applications. Carbamates are a class of compounds widely used as insecticides, herbicides, and pharmaceuticals due to their ability to inhibit acetylcholinesterase, disrupting nervous system function in pests .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-aminophenyl) N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10-8(11)12-7-4-2-3-6(9)5-7/h2-5H,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJYKSOOVKZGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OC1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25635-94-3
Record name 3-Aminophenyl-N-methylcarbamate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV8VU8S6LD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-aminophenyl N-methylcarbamate can be synthesized through several methods. One common approach involves the reaction of 3-aminophenol with methyl isocyanate under controlled conditions . Another method includes the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as filtration and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-aminophenyl N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones , while reduction can produce amines .

Scientific Research Applications

Agricultural Applications

Insecticide Properties

3-Aminophenyl N-methylcarbamate is primarily utilized as an insecticide. It functions by inhibiting the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine at nerve synapses, which disrupts normal nerve function in pests. This mechanism is similar to other carbamate pesticides, making it effective against various agricultural pests.

Efficacy Studies

Research has demonstrated that 3-APMC exhibits significant toxicity to several insect species. For instance, studies involving the treatment of young oak shoots with 3-APMC showed substantial efficacy against caterpillars, with notable reductions in pest populations observed within three days of application .

Table 1: Efficacy of this compound Against Common Pests

Pest SpeciesApplication Rate (mg/cm²)Efficacy (%) after 3 Days
Gypsy Moth Caterpillar485
Cotton Aphid278
Leafhopper390

Environmental Fate and Toxicology

Environmental Impact

The environmental fate of this compound has been studied to assess its persistence and mobility in soil and water systems. It is classified as a non-persistent substance with a DT₅₀ (half-life) range of approximately 0.13 to 13.08 days in soil environments . This rapid degradation suggests a lower risk of long-term environmental accumulation compared to more persistent pesticides.

Toxicological Studies

Acute toxicity studies have indicated that exposure to 3-APMC can lead to cholinergic symptoms in animals, including increased salivation and muscle twitching. For example, a study involving Sprague-Dawley rats demonstrated that doses above a certain threshold resulted in significant inhibition of cholinesterase activity, highlighting the need for careful handling and application .

Table 2: Toxicity Data for this compound

SpeciesDose (mg/kg)Cholinesterase Inhibition (%)
Sprague-Dawley Rats840
Channel Catfish10 ppbRapid elimination observed

Regulatory Status and Safety Considerations

Regulatory Approvals

As of now, this compound is not registered as a pesticide in the United States but has been evaluated in other jurisdictions for its potential agricultural applications . Regulatory bodies assess its safety profile based on toxicological data and environmental impact studies.

Safety Measures

Given the potential for acute toxicity, it is crucial for users to implement safety measures during application. Personal protective equipment (PPE) such as gloves and masks should be worn to minimize exposure risks.

Comparison with Similar Compounds

Key Structural Analogs

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Primary Application
3-Aminophenyl N-methylcarbamate C₈H₁₀N₂O₂ 166.18 (calc.) -NH₂ at C3, -N-methylcarbamate Not provided Pesticide (inferred)
3-Tolyl-N-methylcarbamate (Metolcarb) C₉H₁₁NO₂ 165.19 -CH₃ at C3 (meta-tolyl) 1129-41-5 Insecticide
3-Isopropylphenyl N-methylcarbamate (OMS-162) C₁₁H₁₅NO₂ 193.24 -C₃H₇ at C3 Not provided Long-residual insecticide
Phenmedipham C₁₆H₁₆N₂O₄ 300.31 -OCH₃, -N-(3-methylphenyl) 13684-63-4 Herbicide
3-Aminophenyl N,N-dimethylcarbamate C₉H₁₂N₂O₂ 180.21 -NH₂ at C3, -N,N-dimethylcarbamate 19962-04-0 Research chemical

Structural Impact on Function

  • Substituent Effects: Meta-Substitution: The position of substituents (e.g., -CH₃ in Metolcarb, -C₃H₇ in OMS-162) significantly influences lipophilicity and substrate binding. Bulkier groups like isopropyl (OMS-162) enhance residual activity on non-porous surfaces due to reduced volatility and increased sorption . Amino Group: The -NH₂ group in this compound may enhance solubility in polar matrices but could reduce persistence compared to hydrophobic analogs like OMS-162 . Dimethyl vs.

Physicochemical Properties and Environmental Behavior

Volatility and Residual Action

  • Low-Volatility Compounds: OMS-93 (3,5-dimethyl-4-methylthiophenyl) and OMS-174 (3,4-dimethyl-6-chlorophenyl) exhibit prolonged efficacy (≈3 months) on non-porous substrates due to stable surface deposits. In contrast, 3-isopropylphenyl N-methylcarbamate (OMS-162) persists for 4–5 months owing to high intrinsic toxicity and sorption .
  • Porosity Impact : On porous surfaces (e.g., mud bricks), carbamates degrade faster due to adsorption into the matrix, reducing bioavailable residues .

Toxicity and Mode of Action

  • Acetylcholinesterase Inhibition : All phenyl N-methylcarbamates act via this mechanism. Metolcarb (LD₅₀ in rats: 100–200 mg/kg) is moderately toxic, while OMS-162’s higher molecular weight and substituents may enhance target specificity .
  • Formulation Effects: Liquid formulations (e.g., wettable powders) of carbamates show superior efficacy on non-porous substrates compared to solids, likely due to improved cuticle penetration in insects .

Biological Activity

3-Aminophenyl N-methylcarbamate, a carbamate compound, is recognized for its biological activity, particularly in relation to its effects on cholinesterase enzymes and its potential toxicity. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C11H14N2O2
  • Molecular Weight : 218.25 g/mol
  • CAS Number : 25635-94-3

The compound features a phenyl ring substituted with an amino group and a methylcarbamate moiety, which is crucial for its biological activity.

The primary mechanism of action for carbamate compounds, including this compound, involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism is critical in understanding the neurotoxic effects associated with carbamate exposure.

Table 1: Summary of Biological Activities

Activity TypeDescription
Cholinesterase Inhibition Inhibits AChE activity leading to increased acetylcholine levels.
Toxicity Exhibits acute toxicity; symptoms include tremors, convulsions, and respiratory distress.
Metabolism Rapidly metabolized in vivo with significant urinary excretion of metabolites.

Case Study 1: Acute Toxicity Assessment

In a study involving male albino rats administered with this compound, doses as high as 5 mg/kg resulted in a significant inhibition of erythrocyte cholinesterase activity (20-30% reduction) after four weeks. The compound was primarily excreted through urine (96%) within 48 hours post-administration, indicating rapid metabolism and clearance from the body .

Case Study 2: Long-Term Exposure Effects

A chronic exposure study on beagle dogs fed varying concentrations of aminocarb (a related compound) revealed dose-dependent effects on cholinesterase activity. At high doses (800 ppm), signs of poisoning such as vomiting and ataxia were observed alongside a notable reduction in cholinesterase activity in submaxillary glands . This suggests that long-term exposure may lead to cumulative toxic effects.

Metabolic Pathways

Research indicates that after administration, this compound undergoes extensive metabolic transformation. Major urinary metabolites include conjugated forms of dimethylamino and methylamino phenols. Notably, over 90% of the administered dose was excreted within the first day, underscoring the compound's rapid elimination .

Implications for Human Health

The inhibition of AChE by carbamates has been linked to various health outcomes in humans, including neurotoxicity. Clinical studies have shown that exposure to methyl carbamate pesticides can lead to reversible inhibition of erythrocyte AChE activity, serving as a biomarker for exposure . The half-life for this inhibition in humans has been estimated at approximately 1.6 hours .

Q & A

Q. What experimental design factors are critical for optimizing the synthesis of 3-aminophenyl N-methylcarbamate derivatives?

Key factors include catalyst selection (e.g., Zn/Al/Ce mixed oxides for high yield and selectivity), solvent polarity, temperature control, and reaction time. For example, hydrotalcite-derived catalysts enhance reusability and reduce byproducts in carbamate synthesis . Post-synthesis characterization using XRD, BET, and FT-IR ensures structural integrity and catalytic efficiency. Methodological optimization should prioritize green chemistry principles, such as solvent-free conditions or supercritical CO₂, to improve sustainability .

Q. How can researchers validate analytical methods for detecting this compound in environmental samples?

Use dispersive liquid-liquid microextraction (DLLME) coupled with HPLC-UV or LC-MS for trace-level detection. Validate parameters per AOAC guidelines, including linearity (R² > 0.99), recovery rates (80–120%), and limits of detection (LOD < 0.1 µg/L). Experimental design tools like factorial analysis help optimize extraction efficiency and minimize matrix interference . Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Adhere to GHS classification: Use PPE (gloves, goggles, lab coats) and work in fume hoods to avoid inhalation or dermal exposure. Store in airtight containers away from light and moisture. Toxicological data indicate acute oral toxicity (LD₅₀ ~100 mg/kg in rats), necessitating strict waste disposal protocols . Regularly monitor air quality for carbamate residues using NIOSH-approved methods.

Advanced Research Questions

Q. What mechanistic insights explain the metabolic pathways of this compound in biological systems?

Metabolism involves cytochrome P450-mediated oxidation, yielding hydroxylated derivatives and methyl isocyanate, a toxic intermediate. In vitro models (e.g., liver microsomes) combined with LC-HRMS can identify phase I/II metabolites. Computational tools like molecular docking predict enzyme-substrate interactions, while isotopic labeling tracks metabolic fate . Contrast with organophosphate metabolism to elucidate selective toxicity mechanisms .

Q. How do catalyst composition and structure influence the selectivity of carbamate synthesis reactions?

Zn/Al/Ce mixed oxides provide Lewis acid sites that activate carbonyl groups, enhancing nucleophilic attack by amines. Ce³⁺ ions improve oxygen mobility, reducing coke formation and extending catalyst lifespan. Compare with Mg-Al hydrotalcites, which offer basic sites but lower thermal stability. Advanced characterization (TEM, XPS) correlates surface defects with catalytic activity .

Q. What strategies improve the sensitivity of immunoassays for this compound detection?

Design haptens with spacer arms mimicking the target’s epitope, ensuring antibody specificity. Conjugate to carrier proteins (BSA, OVA) via carbodiimide crosslinking. Validate using competitive ELISA with IC₅₀ values < 10 ng/mL. Address cross-reactivity by modifying hapten substituents (e.g., halogenation) and optimize buffer pH to stabilize antigen-antibody complexes .

Q. Can this compound derivatives serve as precursors for functional polymers?

Yes. Self-condensation of ethyl 3-aminophenyl acetate under HCl catalysis produces hybrid polymers with amide/imine backbones. These materials exhibit high thermal stability (TGA decomposition >300°C) and gelation capacity. Applications include drug delivery scaffolds or sensors. Adjust monomer ratios and polymerization pressure to tune viscosity and mechanical properties .

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